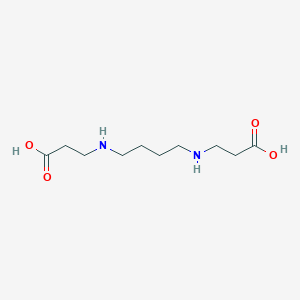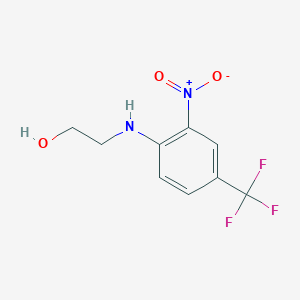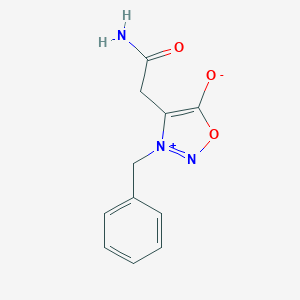
3-Benzylsydnone-4-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Benzylsydnone-4-acetamide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Benzylsydnone-4-acetamide can induce apoptosis in cancer cells by activating caspase-3 and caspase-7. It has also been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Benzylsydnone-4-acetamide in lab experiments is its ability to form nanoparticles, which may be useful for drug delivery applications. Another advantage is its potential as a starting material for the synthesis of other compounds. However, one limitation of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 3-Benzylsydnone-4-acetamide. One direction is to further investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its use in drug delivery systems. Additionally, research could focus on synthesizing new derivatives of this compound with improved properties such as solubility and bioavailability.
Conclusion:
In conclusion, 3-Benzylsydnone-4-acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on its potential as a therapeutic agent and drug delivery system, as well as the synthesis of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 3-Benzylsydnone-4-acetamide has been achieved through various methods, including the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in ethanol. Another method involves the reaction of 3-benzylidene-4-oxo-2-thioxoimidazolidin-1-yl acetate with hydrazine hydrate in the presence of sodium acetate in acetic acid. The product obtained from these methods is 3-Benzylsydnone-4-acetamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
3-Benzylsydnone-4-acetamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its antitumor and anti-inflammatory activities. It has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In material science, 3-Benzylsydnone-4-acetamide has been investigated for its use in the synthesis of new materials with unique properties. In organic synthesis, this compound has been used as a starting material for the synthesis of other compounds.
Propriétés
Numéro CAS |
14504-15-5 |
|---|---|
Nom du produit |
3-Benzylsydnone-4-acetamide |
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-(2-amino-2-oxoethyl)-3-benzyloxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C11H11N3O3/c12-10(15)6-9-11(16)17-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2-,12,13,15,16) |
Clé InChI |
GPEINOHASDVYFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=NOC(=C2CC(=O)N)[O-] |
Autres numéros CAS |
14504-15-5 |
Synonymes |
3-Benzyl-4-carbamoylmethylsydnone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
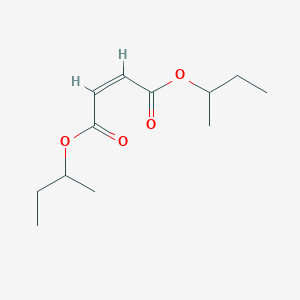
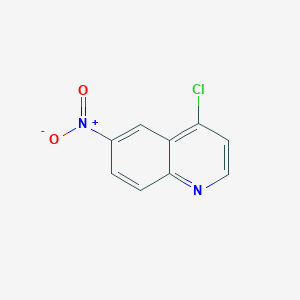
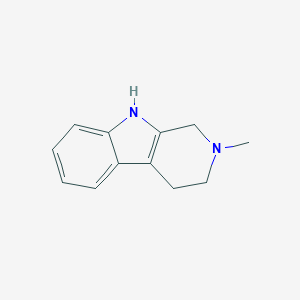
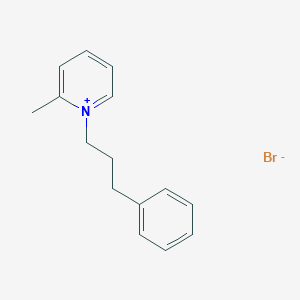
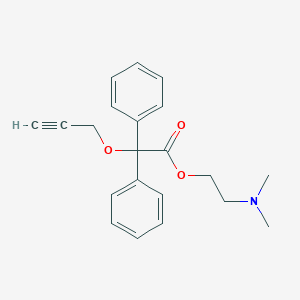
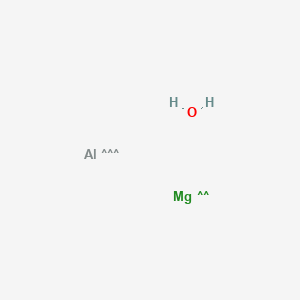
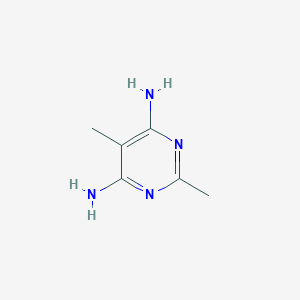
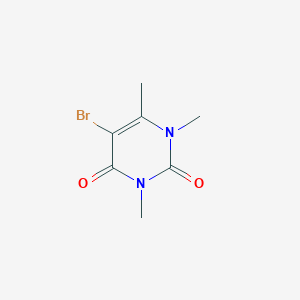
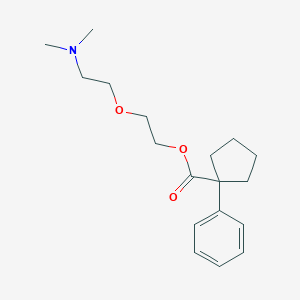
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
